

Technical Guide to the Physicochemical Properties of Betahistine-Related Compounds

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Compound of Interest

Compound Name: *Betahistine impurity 5-13C,d3*

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This technical guide provides a detailed overview of the physical and chemical properties of two notable Betahistine-related compounds: Betahistine Impurity 5 and the isotopically labeled N-Nitroso Betahistine-13C,d3. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for key data and analytical methodologies.

Betahistine Impurity 5

Betahistine Impurity 5 is identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid[1]. Its known physical and chemical properties are summarized below.

Physical and Chemical Properties

Property	Value	Reference
Chemical Name	2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid	[1]
Molecular Formula	C14H18N2O6	[1]
Molecular Weight	310.3 g/mol	[1]
Appearance	Off-white solid	[1]
Solubility	Soluble in Methanol	[1]
Storage	2-8 °C	[1]
Purity by HPLC	98%	[1]
CAS Number	Not Available	[1]
Melting Point	Not Available	[1]

N-Nitroso Betahistine-13C,d3

N-Nitroso Betahistine-13C,d3 is an isotopically labeled form of the N-nitroso impurity of Betahistine. Such labeled compounds are crucial as internal standards in quantitative analytical methods, such as mass spectrometry, for the accurate determination of the corresponding unlabeled impurity in drug substances and products[2].

Physical and Chemical Properties

Property	Value	Reference
Chemical Name	N-(methyl-13C-d3)-N-(2-(pyridin-2-yl)ethyl)nitrous amide	[3]
Molecular Formula	C7(13)CH8D3N3O	[3][4]
Molecular Weight	169.21 g/mol	[4]
Shipping Condition	Ambient	[3]
CAS Number	Not Available	[3][4]

Experimental Protocols for Impurity Analysis

The analysis of Betahistine and its impurities often involves chromatographic techniques coupled with mass spectrometry. Below are generalized experimental protocols based on methods described for Betahistine and its related substances.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common analytical technique for separating and quantifying impurities in pharmaceuticals is High-Performance Liquid Chromatography (HPLC).

- **Instrumentation:** A standard HPLC system equipped with a UV detector is typically used.
- **Column:** A C18 column is frequently employed for the separation of Betahistine and its impurities[5][6][7].
- **Mobile Phase:** A gradient or isocratic mobile phase can be used. One described method utilizes a mobile phase consisting of 0.01 M Brij-35, 0.12 M sodium dodecyl sulfate (SDS), and 0.02 M disodium hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid[5][6][7]. Another approach uses a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol[8].
- **Flow Rate:** A typical flow rate is around 0.6 to 1.5 mL/min[5][6][7][8].

- Detection: UV detection at 260 nm is a common wavelength for the analysis of Betahistine and its impurities[5][6][7].
- Temperature: The column temperature is often maintained at around 45°C[8].

Mass Spectrometry (MS) for Identification and Quantification

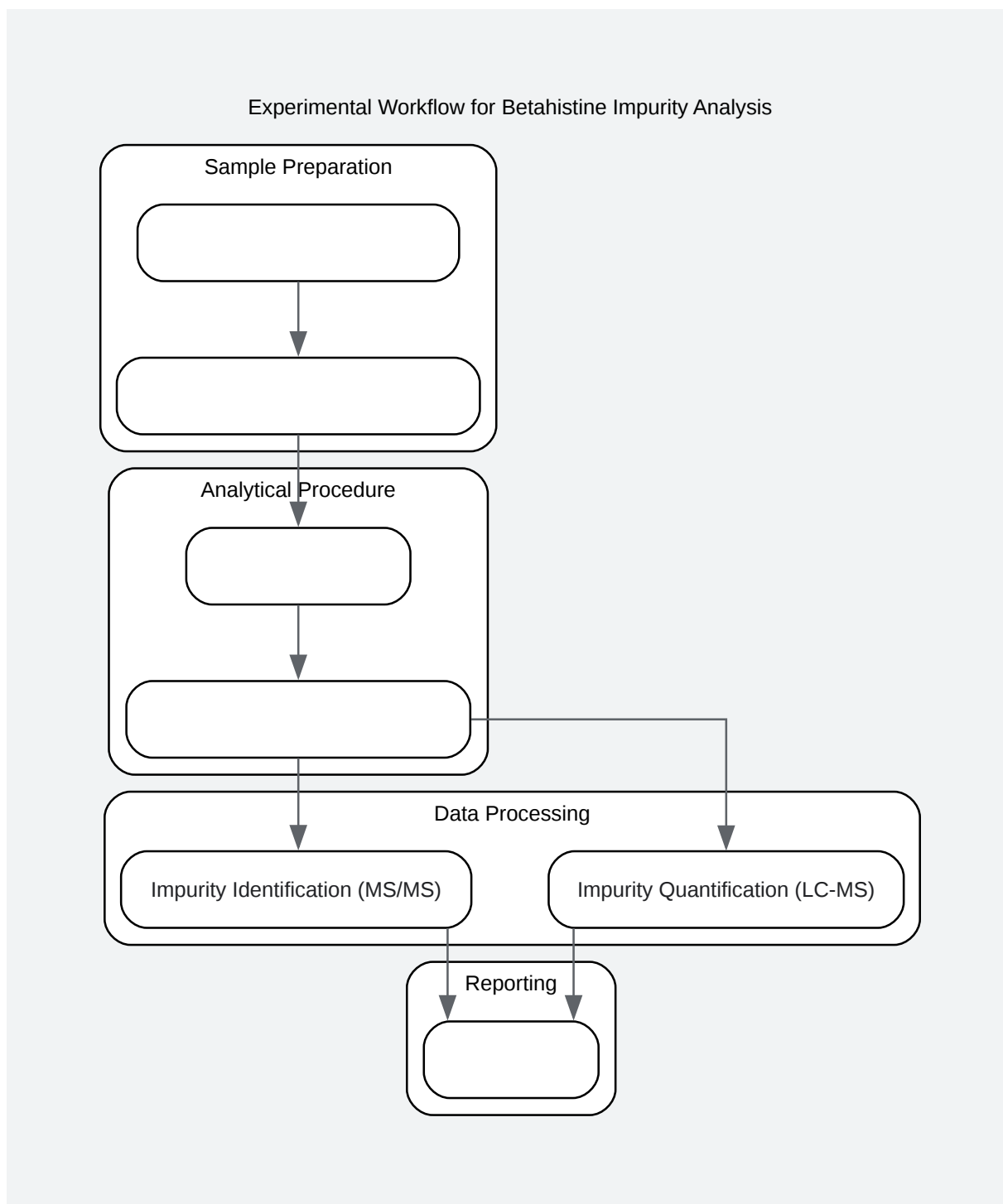
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive quantification of impurities.

- Ionization Source: Electrospray ionization (ESI) is a common ionization technique for Betahistine and its impurities[9][10].
- Mass Analyzer: Various mass analyzers can be used, including Time-of-Flight (TOF) for high-resolution mass measurements and triple quadrupole (QqQ) or ion trap analyzers for tandem MS (MS/MS) experiments[9][10].
- MS/MS Analysis: Tandem mass spectrometry is crucial for the structural characterization of impurities by analyzing their fragmentation patterns[9]. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity[8].
- Internal Standards: Isotopically labeled compounds, such as N-Nitroso Betahistine-13C,d3, are used as internal standards to ensure the accuracy and precision of quantitative LC-MS methods[2].

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Betahistine drug substance.



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Caption: A flowchart of the experimental workflow for the analysis of Betahistine impurities.

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